molecular formula C19H24N2O4 B5718067 N-2-adamantyl-4-ethoxy-3-nitrobenzamide

N-2-adamantyl-4-ethoxy-3-nitrobenzamide

Cat. No. B5718067
M. Wt: 344.4 g/mol
InChI Key: OVZPIVKWYQNUDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-2-adamantyl-4-ethoxy-3-nitrobenzamide (AENB) is a chemical compound that has gained significant attention in the field of scientific research. AENB is a member of the benzamide family and is known for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-2-adamantyl-4-ethoxy-3-nitrobenzamide is not fully understood. However, it has been suggested that N-2-adamantyl-4-ethoxy-3-nitrobenzamide may exert its therapeutic effects by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins. N-2-adamantyl-4-ethoxy-3-nitrobenzamide may also modulate the activity of certain neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
N-2-adamantyl-4-ethoxy-3-nitrobenzamide has been shown to exhibit anti-inflammatory and analgesic effects in various animal models. It has also been shown to reduce fever in animal models. N-2-adamantyl-4-ethoxy-3-nitrobenzamide has been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. However, further research is needed to fully understand the biochemical and physiological effects of N-2-adamantyl-4-ethoxy-3-nitrobenzamide.

Advantages and Limitations for Lab Experiments

One advantage of using N-2-adamantyl-4-ethoxy-3-nitrobenzamide in lab experiments is its potential therapeutic applications. N-2-adamantyl-4-ethoxy-3-nitrobenzamide has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties, which make it a promising candidate for the development of new drugs. However, one limitation of using N-2-adamantyl-4-ethoxy-3-nitrobenzamide in lab experiments is its potential toxicity. Further research is needed to fully understand the toxicity profile of N-2-adamantyl-4-ethoxy-3-nitrobenzamide.

Future Directions

There are several future directions for the study of N-2-adamantyl-4-ethoxy-3-nitrobenzamide. One direction is to investigate the potential use of N-2-adamantyl-4-ethoxy-3-nitrobenzamide in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study the mechanism of action of N-2-adamantyl-4-ethoxy-3-nitrobenzamide in more detail. Additionally, further research is needed to fully understand the toxicity profile of N-2-adamantyl-4-ethoxy-3-nitrobenzamide and its potential side effects.

Synthesis Methods

The synthesis of N-2-adamantyl-4-ethoxy-3-nitrobenzamide involves the reaction of 2-adamantanone with ethyl 4-bromobenzoate in the presence of a base, followed by nitration of the resulting compound with nitric acid. The final step involves the reaction of the nitro compound with ammonia, which results in the formation of N-2-adamantyl-4-ethoxy-3-nitrobenzamide.

Scientific Research Applications

N-2-adamantyl-4-ethoxy-3-nitrobenzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. N-2-adamantyl-4-ethoxy-3-nitrobenzamide has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

N-(2-adamantyl)-4-ethoxy-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4/c1-2-25-17-4-3-13(10-16(17)21(23)24)19(22)20-18-14-6-11-5-12(8-14)9-15(18)7-11/h3-4,10-12,14-15,18H,2,5-9H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVZPIVKWYQNUDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2C3CC4CC(C3)CC2C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-3-nitro-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.